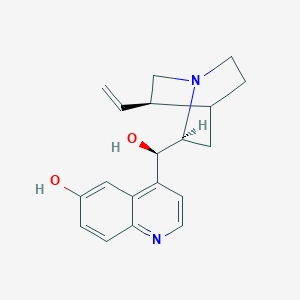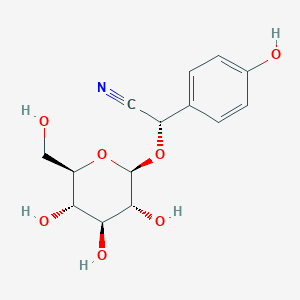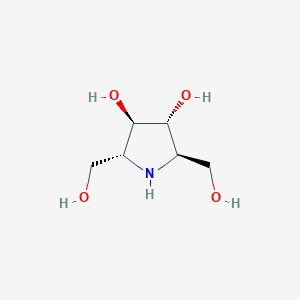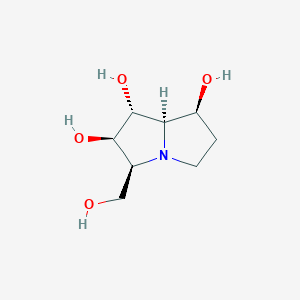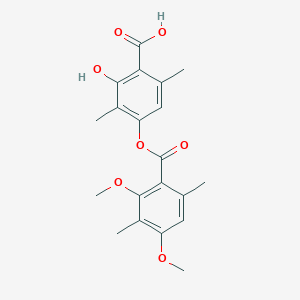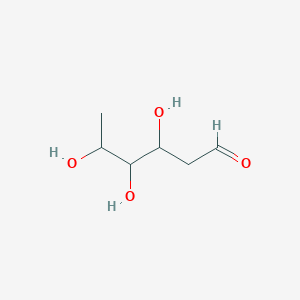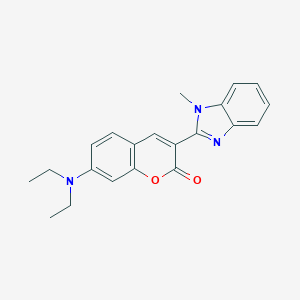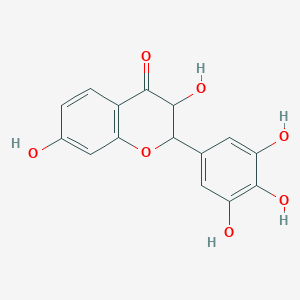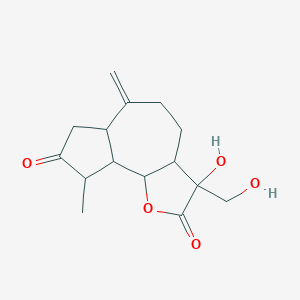
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone, also known as Hesperetin, is a flavanone that is naturally found in citrus fruits. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
Structural Analysis and Comparison
- The compound (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone is structurally related to flavonoids. A study conducted by Shin and Lah (1986) on a similar compound, naringenin, highlights the structural characteristics of these compounds, including their hydrogen bonding and molecular conformation (Shin & Lah, 1986).
Synthesis and Potential Biological Activities
- Research by Ji and Liang (1998) on 2,3-benzopyrone analogs, closely related to the compound , investigated their synthesis for evaluating potential K(+)-channel and anticancer activities. This study indicates a direction for exploring the biological applications of these compounds (Ji & Liang, 1998).
Anticancer Properties
- Kowalczyk et al. (2017) explored the anticancer applications of apigenin, a compound structurally similar to (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone. This research provides insights into how similar compounds might inhibit cancer cell glucose uptake, affect the extracellular matrix, and impact cancer progression (Kowalczyk, Bodalska, Miranowicz, Karłowicz-Bodalska, 2017).
Chemical Properties and Derivatives
- Studies on compounds like 5,6-Dihydroxy-7-methoxyflavone, which share a similar chemical structure with the compound , reveal insights into their chemical properties, including intramolecular hydrogen bonding and molecular geometry. This information can be crucial for understanding the reactivity and potential applications of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone (Shoja, 1994).
Additional Insights
- Other studies on related compounds offer further insights into their chemical synthesis, structural characteristics, and potential biological activities. This body of research collectively contributes to the understanding of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone and similar compounds, paving the way for exploring their scientific applications (Joshi & Trivedi, 2010), (Saeed, Sharma, Durani, Jain, Durani, Kapil, 1990), (Umeokoli, Muharini, Okoye, Ajiwe, Akpuaka, Lin, Liu, Proksch, 2016), and others.
Propriétés
Numéro CAS |
55743-21-0 |
|---|---|
Nom du produit |
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone |
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2S)-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |
Clé InChI |
QSRIZZQWNHKERT-AWEZNQCLSA-N |
SMILES isomérique |
CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Autres numéros CAS |
55743-21-0 |
Synonymes |
(±)-Cryptostrobin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



